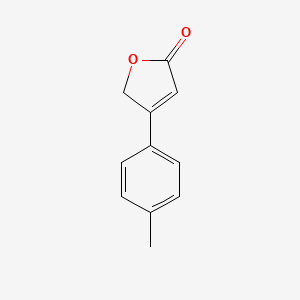
4-(4-Methylphenyl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of lactones It is characterized by a furan ring fused to a phenyl group with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the cyclization of 4-methylphenylacetic acid with an appropriate reagent to form the furan ring. This reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.
Another method involves the use of 4-methylphenylacetaldehyde as a starting material, which undergoes a cyclization reaction in the presence of a catalyst such as p-toluenesulfonic acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes are commonly employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylphenylacetic acid: A precursor in the synthesis of 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one.
4-Methylphenylacetaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its lactone structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c1-8-2-4-9(5-3-8)10-6-11(12)13-7-10/h2-6H,7H2,1H3 |
InChI Key |
NJFMKDBGNSXLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13285861.png)
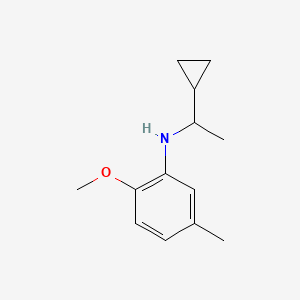
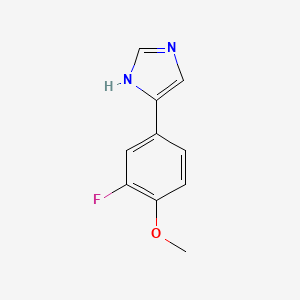
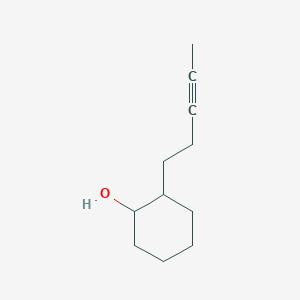
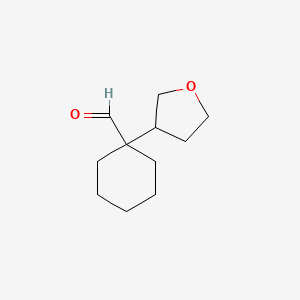
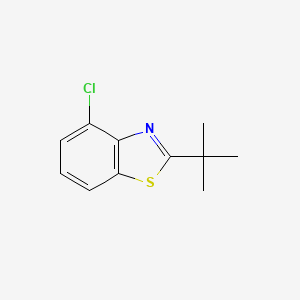

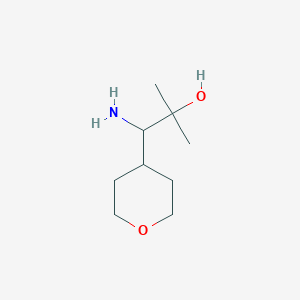
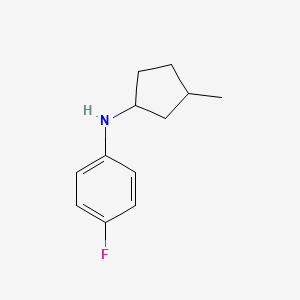
![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)
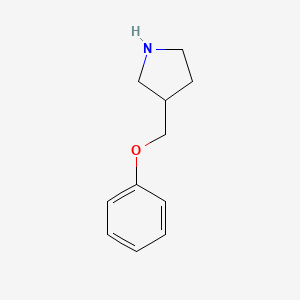
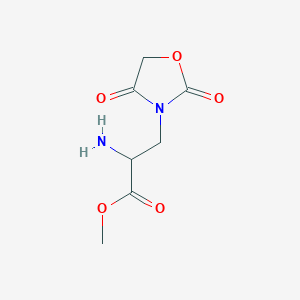
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
